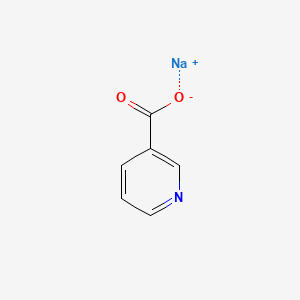

Sodium nicotinate

Vue d'ensemble

Description

Sodium nicotinate is the sodium salt of nicotinic acid, also known as niacin. It is a water-soluble compound that belongs to the vitamin B3 family. This compound is known for its vasodilatory properties, which means it can widen blood vessels and improve blood flow. This compound is often used in medical and nutritional applications due to its ability to enhance circulation and its role in various metabolic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium nicotinate can be synthesized through the neutralization of nicotinic acid with sodium hydroxide. The reaction typically involves dissolving nicotinic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: In industrial settings, this compound is produced by reacting nicotinic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by evaporating the water. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can also be reduced to form nicotinamide, another form of vitamin B3.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Nicotinic acid derivatives.

Reduction: Nicotinamide.

Substitution: Metal nicotinates.

Applications De Recherche Scientifique

Pharmacological Applications

Sodium nicotinate is primarily recognized for its vasodilatory properties , which enhance blood flow by widening blood vessels. This characteristic has led to its use in treating various medical conditions:

- Migraine Treatment : Clinical studies have shown that this compound can alleviate certain types of headaches, including migraines. A study reported its successful use in treating headaches through intravenous administration, highlighting its effectiveness as a vasodilator .

- Cardiovascular Health : this compound is utilized in managing cholesterol levels. It has been shown to increase high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol, thus contributing to cardiovascular health .

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory and antioxidant properties, making it beneficial for conditions such as type-2 diabetes and obesity .

Biochemical Research

In biochemical research, this compound serves as a vital precursor for synthesizing coenzymes like NAD+ and NADP+, which are essential for cellular metabolism.

- Cellular Metabolism : this compound enhances NAD+ production, crucial for cellular respiration and energy production. This role makes it significant in studying metabolic pathways and energy dynamics within cells.

- Nuclear Magnetic Resonance (NMR) Studies : this compound solutions have been analyzed using NMR spectroscopy to understand molecular interactions and structural properties. These studies provide insights into hydrogen bonding dynamics and molecular behavior in various solvents .

Industrial Applications

This compound finds utility in the industrial sector, particularly in the formulation of dietary supplements and pharmaceuticals.

- Dietary Supplements : Its incorporation into dietary supplements capitalizes on its health benefits, particularly for cardiovascular support and metabolic enhancement. The compound is stable under various conditions, making it suitable for long-term storage in supplement formulations .

- Chemical Reagent : In chemical synthesis, this compound is used as a reagent in various reactions, facilitating the production of other compounds due to its reactive nature.

Case Study 1: Migraine Treatment with this compound

A clinical trial investigated the efficacy of intravenous this compound in treating migraines. Patients received a standard dose of 100 mg, resulting in significant pain reduction within 30 minutes of administration. The study concluded that this compound is a promising option for migraine therapy due to its rapid vasodilatory effects .

Case Study 2: Role in Diabetes Management

In vitro studies demonstrated that this compound could reduce inflammation in adipose tissue related to insulin resistance. This finding suggests its potential role in managing type-2 diabetes by improving metabolic functions and reducing inflammatory markers .

Mécanisme D'action

Sodium nicotinate exerts its effects primarily through its role as a vasodilator. It works by relaxing the smooth muscles in blood vessel walls, leading to their dilation and improved blood flow. This action is mediated through the release of prostaglandins, which are signaling molecules that promote vasodilation. Additionally, this compound is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Comparaison Avec Des Composés Similaires

Nicotinic Acid:

Nicotinamide: Another form of vitamin B3, which is the amide derivative of nicotinic acid.

Inositol Hexanicotinate: A compound consisting of six nicotinic acid molecules bound to one inositol molecule, used as a slow-release form of niacin.

Comparison:

Nicotinic Acid vs. Sodium Nicotinate: While both compounds have similar biological activities, this compound is more water-soluble and has better bioavailability.

Nicotinamide vs. This compound: Nicotinamide does not have the same vasodilatory effects as this compound but is equally effective in treating niacin deficiency.

Inositol Hexanicotinate vs. This compound: Inositol hexanicotinate provides a slower release of niacin, making it suitable for individuals who experience flushing with regular niacin.

This compound stands out due to its unique combination of water solubility, bioavailability, and vasodilatory properties, making it a valuable compound in various scientific and medical applications.

Activité Biologique

Sodium nicotinate, a salt form of niacin (vitamin B3), exhibits a range of biological activities that are critical for various physiological processes in the body. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily known for its role as a precursor to nicotinamide adenine dinucleotide (NAD), a vital cofactor in numerous enzymatic reactions. It is involved in lipid metabolism, energy production, and cellular signaling pathways. The compound is also recognized for its vasodilatory effects and potential therapeutic benefits in metabolic disorders.

- Lipid Metabolism : this compound has been shown to influence lipid profiles by:

- Vasodilation : The compound induces vasodilation through the activation of GPR109A receptors, contributing to improved blood flow and reduced blood pressure .

- Neuroprotective Effects : Research indicates that this compound promotes neuronal survival under oxidative stress conditions by:

Case Study 1: Lipid Profile Improvement

A clinical trial involving patients with dyslipidemia demonstrated that this compound significantly increased HDL levels while decreasing triglycerides and LDL levels. The study concluded that this compound could be an effective agent in managing dyslipidemia and reducing cardiovascular risk factors.

Case Study 2: Neuroprotection in Stroke

In an animal model of ischemic stroke, this compound administration was associated with reduced neuronal death and improved functional recovery. The mechanism was linked to enhanced NAD+ synthesis, which supports cellular repair processes .

Table 1: Biological Activities of this compound

Analyse Des Réactions Chimiques

Substitution Reactions

The sodium ion in sodium nicotinate can be replaced by other cations, forming metal nicotinates. A documented example involves lauroyl arginine ethyl ester hydrochloride:

Reaction:

| Parameter | Value |

|---|---|

| Reactants | This compound, Lauroyl arginine ethyl ester hydrochloride |

| Solvent | Water |

| Temperature | 90°C |

| Reaction Time | 2 hours |

| Yield | 7.6 g (79% efficiency) |

Biochemical Degradation Pathways

This compound undergoes enzymatic breakdown in microbial and fungal systems, forming intermediates like 6-hydroxynicotinate and pyruvate.

Anaerobic Degradation in Eubacterium barkeri :

-

Nicotinate Dehydrogenase: Converts nicotinate to 6-hydroxynicotinate.

-

6-Hydroxynicotinate Reductase: Reduces 6-hydroxynicotinate to 2,6-dihydroxynicotinate.

-

Downstream Enzymes: Further metabolize intermediates to pyruvate and propionate.

| Enzyme | Function | Specific Activity (Units/mg) |

|---|---|---|

| Nicotinate Dehydrogenase | Oxidizes nicotinate | 24 (aerobic), 350 (anaerobic) |

| 6-Hydroxynicotinate Reductase | Reduces 6-hydroxynicotinate | 0.3 (crude extract) |

Fungal Degradation in Aspergillus nidulans :

-

Pathway: Involves hydroxylation and decarboxylation steps, producing metabolites like 2,5-dihydroxypyridine.

-

Key Intermediate: 2-(Hydroxymethyl)glutarate, confirmed via UHPLC-HRMS and NMR .

Reaction Stability and Environmental Factors

Propriétés

IUPAC Name |

sodium;pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLRWGSAMLBHBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-67-6 (Parent) | |

| Record name | Niacin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044955 | |

| Record name | Sodium nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-86-4 | |

| Record name | Niacin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIACIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX78B4Q2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.